N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group and linked via an amide bond to a 5-methylisoxazole-3-carboxamide moiety. This structure combines two pharmacologically significant heterocycles—oxadiazole and isoxazole—known for their roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory applications. The methoxy groups on the phenyl ring may enhance lipophilicity and metabolic stability, while the methyl substituent on the isoxazole could influence steric interactions with biological targets .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-8-4-12(19-24-8)13(20)16-15-18-17-14(23-15)9-5-10(21-2)7-11(6-9)22-3/h4-7H,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWMLDNEBVBZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include derivatives with variations in heterocyclic cores, substituents, and linker groups. Key comparisons are outlined below:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s 3,5-dimethoxyphenyl group likely increases logP compared to ’s chlorophenyl groups, which are more electronegative but less lipophilic .
- Binding Affinity : The pyrazolone core in may enhance hydrogen bonding but reduce π-π stacking compared to the target’s oxadiazole .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s oxadiazole-isoxazole linkage requires multi-step synthesis, unlike pyrazole-based analogues (), which are more straightforward .
- Toxicity Concerns : Chlorinated derivatives () may exhibit higher cytotoxicity than methoxy-substituted compounds (target) due to reactive metabolites .
- Gaps in Data : Direct comparative studies on pharmacokinetics or in vivo efficacy are absent in the provided sources, necessitating further experimental validation.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that belongs to the oxadiazole class, noted for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Oxadiazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
- Dimethoxyphenyl Group : Contributing to its lipophilicity and potential interactions with biological targets.
- Carboxamide Functional Group : Implicated in biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 357.4 g/mol |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Antimicrobial Properties
Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains and fungi. The presence of the dimethoxyphenyl group enhances this activity by improving the compound's interaction with microbial membranes.
Anticancer Activity
Oxadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) cells. The mechanism involves the activation of caspase pathways and modulation of p53 expression levels.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Mechanism of Action |
|---|---|---|
| Antimicrobial | Various bacterial strains | Disruption of microbial membranes |
| Antifungal | Fungal species | Inhibition of fungal cell wall synthesis |
| Anticancer | MCF-7, U-937 | Induction of apoptosis via caspase activation |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate apoptotic pathways.
- Cell Cycle Arrest : It has been shown to halt the cell cycle in cancerous cells.
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects on MCF-7 cells, researchers noted that treatment with the compound resulted in an IC50 value of approximately 0.65 µM, indicating potent anticancer activity. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression.
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant antibacterial activity against E. faecium and S. aureus strains with minimal inhibitory concentrations (MICs) in the low micromolar range.
Q & A
Q. What is the standard synthetic route for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide, and how can its purity be optimized?
The synthesis typically involves cyclization of α-haloketones with amides under acidic/basic conditions, followed by coupling reactions. For example, oxadiazole-thiol intermediates are alkylated using K₂CO₃ as a base in DMF at room temperature to form the oxadiazole core . To optimize purity:
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- ¹H/¹³C NMR : Confirm substitution patterns and aromatic protons (e.g., methoxy groups at δ 3.8–4.0 ppm, oxazole/oxadiazole protons at δ 7.0–8.5 ppm) .
- HRMS (ESI-TOF) : Validate molecular weight (e.g., [M+H]⁺ calcd. within 0.5 ppm error) .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Mitochondrial assays : Evaluate effects on mitochondrial membrane potential using Rh123 fluorescence in isolated mouse liver mitochondria .
- Cellular viability : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) with 1% DMSO as a vehicle control .
- Enzyme inhibition : Screen against kinases or oxidoreductases using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3,4,5-trimethoxy vs. 3,5-dimethoxy) to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Replace oxadiazole with thiadiazole or triazole to study ring stability and target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with methoxy groups) .
Q. How should contradictory biological data (e.g., conflicting IC₅₀ values across assays) be resolved?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and standardized protocols .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific effects .
- Mitochondrial vs. cellular assays : Compare results in isolated mitochondria versus whole cells to distinguish direct mitochondrial effects from secondary mechanisms .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Prodrug design : Mask the carboxamide as an ester to enhance bioavailability .
- Deuterium labeling : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Microsomal stability assays : Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS .
Q. How can molecular docking guide the optimization of this compound’s binding affinity?
- Target selection : Prioritize proteins with known oxadiazole-binding pockets (e.g., kinases, tubulin) .
- Docking protocols : Use Glide (Schrödinger) with OPLS4 force field, sampling 50 poses per ligand .
- Free energy calculations : Apply MM-GBSA to rank binding affinities and validate with mutagenesis studies .
Methodological and Safety Considerations
Q. What analytical techniques resolve synthetic byproducts or degradation products?
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes with water for 15 minutes and seek medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
